Technical Guide: S1,S6-bis[(acetylamino)methyl]-reduced Felypressin
Technical Guide: S1,S6-bis[(acetylamino)methyl]-reduced Felypressin
Structural Characterization, Synthesis, and Critical Oxidative Folding Strategy
Executive Summary
This technical guide profiles S1,S6-bis[(acetylamino)methyl]-reduced felypressin (hereafter referred to as [Cys(Acm)¹, Cys(Acm)⁶]-Felypressin ), a critical synthetic intermediate and specified impurity in the manufacturing of the vasoconstrictor Felypressin.
In the context of peptide drug development, this molecule represents the "locked" linear precursor. Unlike the final pharmacologically active Felypressin, which possesses a cyclic disulfide bridge between Cys¹ and Cys⁶, this derivative stabilizes the sulfhydryl groups using acetamidomethyl (Acm) orthogonal protection. Mastering the chemistry of this intermediate—specifically its synthesis and the subsequent iodine-mediated oxidative deprotection—is the single most critical factor in controlling the yield and purity of Felypressin APIs.
Part 1: Structural Architecture & Chemical Significance
The molecule is the linear, protected form of Felypressin. The term "reduced" in the IUPAC-style nomenclature indicates the absence of the disulfide bond, while "bis[(acetylamino)methyl]" denotes the specific alkylation of the sulfur atoms.
1.1 Chemical Definition
-
Common Name: [Cys(Acm)¹, Cys(Acm)⁶]-Felypressin (Felypressin Impurity A).
-
Chemical Formula:
[1] -
Molecular Weight: 1184.41 Da (Average) vs. 1040.24 Da for Cyclic Felypressin.
-
Sequence: H-Cys(Acm)-Phe-Phe-Gln-Asn-Cys(Acm)-Pro-Lys-Gly-NH₂
1.2 Structural Comparison: Precursor vs. Active Drug
| Feature | [Cys(Acm)¹, Cys(Acm)⁶]-Felypressin | Cyclic Felypressin (Active API) |
| State | Linear, S-Protected | Cyclic, Oxidized |
| Cysteine Status | Cys-S-CH₂-NH-COCH₃ | Cys-S-S-Cys |
| Conformation | Flexible, random coil | Beta-turn constrained (Type II) |
| Pharmacology | Inactive (No V1 receptor binding) | Potent V1 agonist (Vasoconstrictor) |
| Role | Synthetic Intermediate / Impurity A | Final Drug Substance |
1.3 The Role of the Acm Group
The acetamidomethyl (Acm) group is chosen for Felypressin synthesis because of its orthogonality . It is stable to the standard acidolytic cleavage conditions (95% TFA) used to remove the peptide from the resin and deprotect side chains (like Boc on Lysine). This allows the isolation of the pure linear intermediate before attempting the risky cyclization step.
Part 2: Synthetic Methodology (Solid Phase Peptide Synthesis)
To generate the S1,S6-bis(Acm) structure, a standard Fmoc/tBu SPPS strategy is employed.[2] The "Expertise" here lies in the resin choice and the handling of the C-terminal amide.
2.1 Experimental Protocol: Linear Assembly
Objective: Synthesize the linear protected peptide with high fidelity.
-
Resin Selection: Use Rink Amide MBHA resin (Loading 0.4–0.6 mmol/g). This resin yields the required C-terminal amide (
) upon cleavage. -
Coupling Cycles:
-
Activator: HBTU/HOBt or DIC/Oxyma (to suppress racemization of Cys).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[3]
-
-
Critical Residue Incorporation:
-
Positions 1 & 6: Use Fmoc-Cys(Acm)-OH .[2]
-
Note: Do not use Fmoc-Cys(Trt)-OH if you intend to isolate the Bis-Acm species. Trityl (Trt) groups are removed by TFA, which would yield the free dithiol (reduced) form, not the target Bis-Acm structure.
-
-
Cleavage from Resin:
-
Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).
-
Duration: 2–3 hours at room temperature.
-
Result: The Acm groups remain intact. The peptide is cleaved from the resin, and Lys(Boc) is deprotected to Lys.
-
2.2 Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from resin loading to the isolation of the target intermediate.
Caption: Workflow isolating the S1,S6-bis(Acm) intermediate prior to oxidative folding.
Part 3: The Critical Transformation (Iodine-Mediated Cyclization)
This section details how to convert the S1,S6-bis(Acm) structure into active Felypressin. This is a self-validating protocol: the disappearance of the yellow Iodine color upon quenching signals the reaction endpoint, and the significant HPLC shift validates the structural change.
3.1 Mechanism of Action
The Acm group is removed via electrophilic attack by Iodine (
3.2 Detailed Protocol
Reagents: Glacial Acetic Acid, Methanol, Iodine (
-
Dissolution: Dissolve the purified [Cys(Acm)¹, Cys(Acm)⁶]-Felypressin in a mixture of AcOH:H₂O (4:1) or MeOH:H₂O (4:1) .
-
Concentration: Keep dilute (0.5 – 1.0 mg/mL) to favor intramolecular cyclization (monomer) over intermolecular aggregation (dimers/polymers).
-
-
Oxidation:
-
Prepare a 0.1 M solution of
in Methanol. -
Add the Iodine solution dropwise to the peptide solution under vigorous stirring until a persistent yellow/brown color remains.
-
Stoichiometry: Typically requires 10 equivalents of
relative to the peptide. -
Time: Reaction is usually rapid (15–60 minutes). Monitor by HPLC.
-
-
Quenching (The Validation Step):
-
Add 1M aqueous Ascorbic Acid dropwise.
-
Visual Check: The solution will instantly turn from yellow/brown to colorless. This confirms the reduction of excess Iodine to Iodide (
) and stops the reaction.
-
-
Extraction/Purification:
-
Dilute with water and load directly onto a Prep-HPLC column, or perform an ether extraction to remove organic byproducts.
-
3.3 Visualization: Oxidative Folding Mechanism
Caption: Mechanism of Acm removal and simultaneous disulfide bond formation by Iodine.
Part 4: Analytical Profiling & Quality Control
Distinguishing the S1,S6-bis(Acm) intermediate from the final product is a regulatory requirement (Impurity A control).
4.1 Mass Spectrometry (ESI-MS)
The mass shift is the primary identifier.
-
Bis-Acm Precursor: Expected
-
Cyclic Felypressin: Expected
-
Delta: A loss of ~144 Da indicates successful deprotection and cyclization.
4.2 HPLC Behavior
On a standard C18 Reverse Phase column (Gradient: Water/Acetonitrile with 0.1% TFA):
-
Bis-Acm Precursor: More hydrophobic due to the two acetamidomethyl caps. Elutes later (higher retention time).
-
Cyclic Felypressin: More compact and slightly less hydrophobic. Elutes earlier .
-
Note: This retention time shift is diagnostic. If the peak does not shift after Iodine treatment, the reaction failed.
References
-
PubChem. (n.d.).[4] Felypressin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Albericio, F., et al. (2016). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Journal of the American Chemical Society / CSIC. Retrieved from [Link]
-
Polypeptide Group. (2019). Felypressin Drug Substance Specification. Retrieved from [Link]
Sources
- 1. Felypressin - CAS - 56-59-7 (free base) | Axios Research [axios-research.com]
- 2. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
